molecular formula C22H19N3O4 B11445095 6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11445095
M. Wt: 389.4 g/mol
InChI Key: LMCZJLDOPZGWNX-UHFFFAOYSA-N
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Description

6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and pyridine derivatives. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Cyclization reactions: To form the pyrazolopyridine core.

    Functional group modifications: To introduce the ethoxy and methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable synthesis.

    Purification techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids, bases, or transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of carboxylic acids or ketones.

    Reduction: May result in the formation of alcohols or amines.

    Substitution: Can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid would depend on its specific biological target. Generally, it may involve:

    Binding to specific receptors or enzymes: Modulating their activity.

    Interfering with cellular pathways: Affecting cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness

6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C22H19N3O4/c1-3-29-18-10-5-4-9-15(18)17-12-16(22(26)27)19-20(24-25-21(19)23-17)13-7-6-8-14(11-13)28-2/h4-12H,3H2,1-2H3,(H,26,27)(H,23,24,25)

InChI Key

LMCZJLDOPZGWNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC(=CC=C4)OC

Origin of Product

United States

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